molecular formula C12H8O2 B170015 Naphthalene-1,3-dicarbaldehyde CAS No. 102880-69-3

Naphthalene-1,3-dicarbaldehyde

Cat. No. B170015
CAS RN: 102880-69-3
M. Wt: 184.19 g/mol
InChI Key: MKCWDCITCTYJFW-UHFFFAOYSA-N
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Description

Naphthalene-1,3-dicarbaldehyde is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . It has a molecular weight of 156.1806 . It is also known by other names such as 1-Naphthaldehyde, α-Naphthaldehyde, α-Naphthylaldehyde, α-Naphthylcarboxaldehyde, 1-Formylnaphthalene, 1-Naphthylaldehyde, α-Naphthal, Naphthalene-1-carbaldehyde, NSC 6106, and Naphthalene-1-carboxaldehyde .


Synthesis Analysis

The synthesis of hydroxy-functionalized covalent organic frameworks (COFs) has been achieved through Schiff-base [3 + 2] polycondensations of 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) with 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-NADC) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H8O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Naphthalene-1,8-dicarbaldehyde monohydrate has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water . The reaction has been found to be intramolecular .


Physical And Chemical Properties Analysis

This compound shares similar properties with naphthalene. Naphthalene has a strong odor of coal tar or mothballs, a density of 1.145 g/cm3 at 15.5 °C, a melting point of 78.2 °C, and a boiling point of 217.97 °C .

Safety and Hazards

While specific safety and hazards data for Naphthalene-1,3-dicarbaldehyde was not found, naphthalene, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

In recent research, hydroxy-functionalized COFs were synthesized using 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-NADC). These COFs showed excellent supercapacitor performance, making them suitable electrode materials for use in practical applications .

properties

IUPAC Name

naphthalene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCWDCITCTYJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547532
Record name Naphthalene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102880-69-3
Record name Naphthalene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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